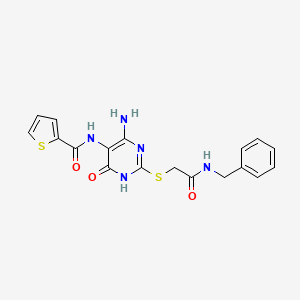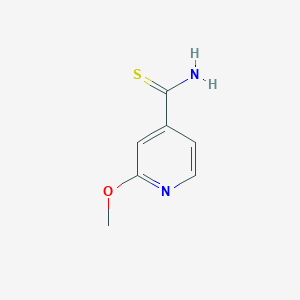
2-Methoxypyridine-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Methoxypyridine-4-carbothioamide consists of a pyridine ring with a methoxy group (-OCH3) attached to the second carbon atom and a carbothioamide group (-C(=S)NH2) attached to the fourth carbon atom .Physical And Chemical Properties Analysis
2-Methoxypyridine-4-carbothioamide is predicted to have a melting point of 89.10° C and a boiling point of approximately 303.3° C at 760 mmHg. The density is predicted to be approximately 1.3 g/cm^3 and the refractive index is predicted to be n20D 1.63 .Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Studies
A vibrational spectroscopic investigation was conducted on 2-ethylpyridine-4-carbothioamide, a closely related compound, revealing its potential as an anti-tubercular agent that inhibits mycolic acid synthesis. This study provides insights into the structural and vibrational properties of carbothioamide derivatives, which can help in understanding the mechanism of action of related compounds like 2-Methoxypyridine-4-carbothioamide (S. Muthu et al., 2012).
Anticancer Activities
New anticancer thiourea-azetidine hybrids, incorporating the 2-methoxypyridin-4-yl moiety, demonstrated significant in vitro antiproliferative activity against various human cancer cell lines. These findings underscore the potential of 2-Methoxypyridine-4-carbothioamide derivatives in the development of novel anticancer agents (Deepa R. Parmar et al., 2021).
Crystal Structure Analysis
The crystal structure of a pyrazole-1-carbothioamide derivative was studied, highlighting the importance of carbothioamide derivatives in structural chemistry and potential pharmaceutical applications. Such analyses contribute to our understanding of the molecular interactions and stability of carbothioamide compounds (K. Kumara et al., 2017).
Synthesis and Characterization
Research on the synthesis of carbothioamide derivatives, including those related to 2-Methoxypyridine-4-carbothioamide, reveals their potential antibacterial activities and their utility as intermediates in the synthesis of biologically active compounds. This highlights the versatility of carbothioamide derivatives in the development of new therapeutic agents (Liu Xin-hua, 2006).
Molecular Docking and Anticancer Activity
A study on benzene sulfonamide drugs, which include carbothioamide derivatives, employed molecular docking to investigate their anticancer activity. The results showed potent effects against breast carcinoma cell lines, suggesting that 2-Methoxypyridine-4-carbothioamide derivatives could be explored for their anticancer potential (H. Mohamed et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxypyridine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-10-6-4-5(7(8)11)2-3-9-6/h2-4H,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMPRKLCQYVSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

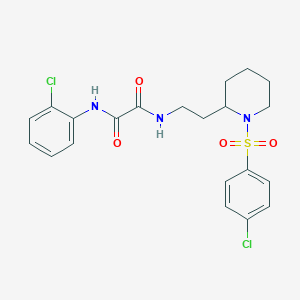
![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)
![2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2589133.png)
![tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate](/img/structure/B2589135.png)

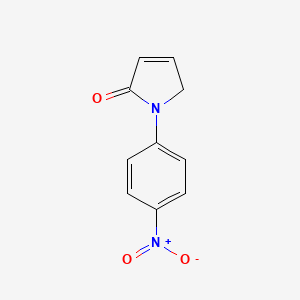
![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2589140.png)

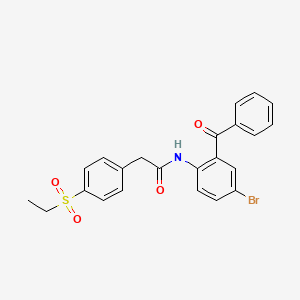
![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2589143.png)
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
